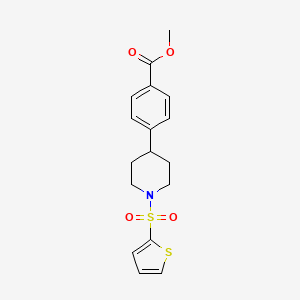

Methyl 4-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)benzoate

Description

Methyl 4-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)benzoate is a piperidine-based compound featuring a methyl benzoate moiety linked to a piperidine ring sulfonylated at the nitrogen by a thiophen-2-yl group. This structure combines aromatic (benzoate, thiophene) and sulfonamide functionalities, which are critical for modulating physicochemical properties (e.g., solubility, metabolic stability) and biological interactions.

Properties

IUPAC Name |

methyl 4-(1-thiophen-2-ylsulfonylpiperidin-4-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S2/c1-22-17(19)15-6-4-13(5-7-15)14-8-10-18(11-9-14)24(20,21)16-3-2-12-23-16/h2-7,12,14H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXAIRBBDBHOCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2CCN(CC2)S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)benzoate typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Thiophene Sulfonyl Group: The thiophene sulfonyl group can be introduced through sulfonylation reactions.

Esterification to Form the Benzoate Ester: The final step involves esterification of the piperidine derivative with benzoic acid or its derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)benzoate can undergo various chemical reactions, including:

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Nucleophiles such as amines, thiols, or alcohols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Various substituted piperidine derivatives

Scientific Research Applications

Methyl 4-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)benzoate has several scientific research applications:

Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and inflammation.

Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound can be employed in studies investigating the biological activity of piperidine derivatives, including their antimicrobial and antimalarial properties.

Mechanism of Action

The mechanism of action of Methyl 4-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)benzoate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The thiophene sulfonyl group can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Structural Differences and Molecular Properties

The compound is most directly comparable to phenoxyethyl-substituted piperidine benzoates (e.g., Preparations 14–16 from Eli Lilly’s 2015 study) . Key differences lie in the substituents on the piperidine nitrogen:

| Compound ID | Substituent on Piperidine | Molecular Weight (M+H)+ | Key Functional Groups |

|---|---|---|---|

| Target | Thiophen-2-ylsulfonyl | ~424* | Sulfonamide, thiophene |

| Prep 14 | 2-Phenoxyethyl | 397 | Phenoxyethyl, amide |

| Prep 15 | 2-Phenoxyethyl (propyl) | 425 | Phenoxyethyl, amide |

| Prep 16 | 2-Phenoxyethyl (cyclopropyl) | 423 | Phenoxyethyl, amide |

*Estimated based on structural replacement: Prep 14’s phenoxyethyl (MW ~121.15) replaced with thiophen-2-ylsulfonyl (MW ~148.2).

Key Observations :

- Aromatic Interactions : Thiophene, a sulfur-containing heterocycle, may act as a bioisostere for phenyl groups but with altered π-π stacking and hydrogen-bonding capabilities due to sulfur’s electronegativity.

Metabolic and Stability Profiles

- Phenoxyethyl Analogs: The ether linkage in phenoxyethyl groups may confer susceptibility to oxidative metabolism, whereas the sulfonamide in the target compound is typically more resistant to enzymatic degradation.

- Thiophene vs.

Biological Activity

Methyl 4-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on available research findings.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a thiophene-2-sulfonyl group and a benzoate moiety. The synthesis typically involves the reaction of piperidin-4-ol with thiophene-2-sulfonyl chloride under basic conditions, utilizing solvents such as dichloromethane or tetrahydrofuran. The reaction proceeds through nucleophilic substitution, leading to the formation of the desired sulfonamide derivative.

The primary mechanism of action for this compound appears to involve its interaction with specific biological targets:

- CCR5 Antagonism : Similar compounds have been identified as antagonists for the chemokine receptor CCR5, which plays a crucial role in HIV entry into host cells. By blocking this receptor, the compound may inhibit viral replication and spread.

- Ferroptosis Induction : Recent studies on related compounds indicate that they can trigger ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This mechanism is particularly relevant in cancer therapy, where inducing ferroptosis can effectively eliminate tumor cells .

Antitumor Activity

This compound has shown promise in inhibiting tumor cell proliferation and migration. For instance, studies on related benzenesulfonamide derivatives demonstrate significant inhibition of tumor growth and induction of cell death through various assays such as MTT and colony formation assays .

Anti-inflammatory Properties

Compounds within this chemical class often exhibit anti-inflammatory effects, which can be attributed to their ability to modulate inflammatory pathways. The presence of the thiophene group may enhance these properties, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

| Study | Findings | Methodology |

|---|---|---|

| Study on PMSA (related compound) | Inhibited tumor cell proliferation and migration; induced ferroptosis | MTT assay, Western blot analysis |

| Interaction with CCR5 | Blocked HIV entry into cells | Cellular assays measuring viral replication |

| Anti-inflammatory activity | Reduced markers of inflammation in vitro | Cytokine assays |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)benzoate, and how can reaction conditions be controlled to maximize yield and purity?

- Methodological Answer : The compound can be synthesized via multi-step pathways involving sulfonylation of piperidine derivatives, followed by coupling with benzoate precursors. Key steps include:

- Sulfonylation : Reacting piperidin-4-ylbenzoate with thiophene-2-sulfonyl chloride under inert conditions (e.g., nitrogen atmosphere) in dichloromethane (DCM) at 0–5°C .

- Coupling : Use of coupling agents like EDC/HOBt for amide bond formation between intermediates. Solvent choice (e.g., DMF or THF) and temperature (25–50°C) significantly impact yield .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR verify the presence of the piperidine ring (δ 2.5–3.5 ppm for CH groups), thiophene-sulfonyl moiety (δ 7.2–7.8 ppm for aromatic protons), and methyl benzoate (δ 3.9 ppm for OCH) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 435.1) and fragmentation patterns consistent with sulfonamide cleavage .

- Infrared (IR) Spectroscopy : Peaks at 1720–1740 cm (ester C=O) and 1330–1350 cm (S=O stretching) validate functional groups .

Q. What preliminary assays are recommended to assess the compound’s biological activity?

- Methodological Answer :

- In vitro cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with IC values compared to reference drugs .

- Enzyme inhibition : Test against targets like kinases or proteases via fluorometric or colorimetric assays (e.g., ATPase activity measurement) .

- Solubility and stability : Perform pH-dependent solubility studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) to guide formulation .

Advanced Research Questions

Q. How can computational chemistry tools predict the compound’s reactivity and interaction with biological targets?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., G-protein-coupled receptors). The thiophene-sulfonyl group may engage in π-π stacking or hydrogen bonding .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites for derivatization .

Q. How can contradictory data on the compound’s metabolic stability be resolved?

- Methodological Answer :

- Microsomal assays : Compare hepatic clearance rates using human/rat liver microsomes with NADPH cofactor. Discrepancies may arise from species-specific CYP450 isoforms .

- LC-MS/MS metabolite profiling : Identify phase I/II metabolites (e.g., hydroxylation or glucuronidation) to pinpoint instability hotspots .

- Structural analogs : Synthesize derivatives with modified piperidine or sulfonyl groups to improve metabolic half-life .

Q. What strategies optimize the compound’s selectivity for a target receptor over off-target proteins?

- Methodological Answer :

- SAR studies : Systematically vary substituents on the piperidine ring (e.g., methyl vs. phenyl groups) and measure binding affinity via SPR or ITC .

- Crystallography : Co-crystallize the compound with its target (e.g., autotaxin) to identify critical binding residues. For example, the sulfonyl group may occupy a hydrophobic pocket .

- Proteome-wide profiling : Use affinity chromatography coupled with MS to detect off-target interactions .

Q. How can reaction mechanisms for key synthetic steps (e.g., sulfonylation) be experimentally validated?

- Methodological Answer :

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated reagents to infer transition states .

- In situ monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation during sulfonylation .

- Trapping experiments : Add nucleophiles (e.g., water or amines) to isolate reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.